3-(Boc-amino)propyl bromide

Catalog No.
S677368
CAS No.
83948-53-2
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)propyl bromide

CAS Number

83948-53-2

Product Name

3-(Boc-amino)propyl bromide

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCBr

Synonyms

N-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester; (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (3-bromopropyl)carbamate; 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane; 3-(BOC-amino)propyl Bromide; 3-Bromo-N-(tert-buto

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr

Applications in drug discovery

One prominent application of 3-(Boc-amino)propyl bromide lies in drug discovery. Researchers utilize it to synthesize diverse target molecules, including:

  • Benzydamine analogs: These analogs act as activators for soluble guanylate cyclase (sGC), an enzyme involved in regulating blood pressure and smooth muscle relaxation. Studies suggest that activating sGC holds potential for treating various cardiovascular conditions [].
  • N-substituted chromenotriazolopyrimidines: These compounds act as human murine double minute 2 (MDM2) inhibitors. MDM2 is a protein that regulates tumor suppressor p53, and its inhibition is a promising strategy for cancer therapy [].
  • Protected amines from piperidine derivatives: These protected amines serve as intermediates in the synthesis of sulfonamide series compounds, which possess various biological activities, including antibacterial and anti-inflammatory properties [].

3-(Boc-amino)propyl bromide, with the molecular formula C₈H₁₆BrNO₂ and CAS number 83948-53-2, is a chemical compound that serves as a versatile building block in organic synthesis. The compound features a bromine atom bonded to a propyl group, which is further substituted with a tert-butyloxycarbonyl (Boc) protected amino group. The presence of the Boc group provides stability and protection to the amino functionality during various

3-(Boc-amino)propyl bromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be a mild mutagen []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials like strong acids and bases.

3-(Boc-amino)propyl bromide is primarily utilized as an alkylating agent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles such as amines or alcohols. This reactivity allows for the introduction of the 3-(Boc-amino)propyl group into various substrates, facilitating the synthesis of more complex molecules. Additionally, it can be involved in coupling reactions and modifications of biomolecules .

While specific biological activity data for 3-(Boc-amino)propyl bromide is limited, its derivatives have been studied for their potential pharmacological properties. The compound can be used to synthesize benzydamine analogs, which have been identified as activators of soluble guanylate cyclase, an important enzyme in various physiological processes including vasodilation and neurotransmission . This suggests that compounds derived from 3-(Boc-amino)propyl bromide may possess therapeutic potential.

The synthesis of 3-(Boc-amino)propyl bromide typically involves the reaction of propylamine with tert-butyloxycarbonyl chloride followed by bromination. The general synthetic route can be outlined as follows:

  • Protection of Amino Group: Propylamine is reacted with tert-butyloxycarbonyl chloride to form Boc-protected propylamine.
  • Bromination: The Boc-protected amine is then treated with phosphorus tribromide or another suitable brominating agent to yield 3-(Boc-amino)propyl bromide.

This method allows for the selective introduction of the Boc group while maintaining the integrity of the amine functionality .

3-(Boc-amino)propyl bromide finds applications in several areas:

  • Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and biologically active compounds.
  • Peptide Chemistry: The compound is used in peptide synthesis due to its ability to protect amino groups during coupling reactions.
  • Medicinal Chemistry: It is involved in the development of novel therapeutic agents, particularly those targeting soluble guanylate cyclase pathways .

Several compounds share structural similarities with 3-(Boc-amino)propyl bromide, each possessing unique properties and applications:

Compound NameStructureKey Features
3-Aminopropyl bromideC₃H₈BrNLacks Boc protection; more reactive
N-Boc-3-aminopropanolC₈H₁₈N₂O₂Contains hydroxyl group; used in alcohol reactions
4-BromobutyraldehydeC₄H₇BrOAldehyde functional group; used in aldehyde reactions
N-Boc-2-aminoethyl bromideC₇H₁₅BrN₂O₂Similar Boc protection; different chain length

The uniqueness of 3-(Boc-amino)propyl bromide lies in its specific combination of a propyl chain and a Boc-protected amino group, which makes it particularly useful for targeted modifications in organic synthesis and medicinal chemistry .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-bromopropylcarbamate

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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